
(E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate is a polyprenyl diphosphate. It is a conjugate acid of an this compound(3-).
Phytyl diphosphate belongs to the class of organic compounds known as acyclic diterpenoids. These are diterpenoids (compounds made of four consecutive isoprene units) that do not contain a cycle. Phytyl diphosphate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, phytyl diphosphate is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, phytyl diphosphate can be found in a number of food items such as star anise, black elderberry, corn, and nectarine. This makes phytyl diphosphate a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Enzymatic Reactions in Bacterial Synthesis
(E)-3-methylhex-3-enyl diphosphate, a related compound, reacts with farnesyl diphosphate in enzymatic reactions involving the undecaprenyl diphosphate synthase (UPS) of Micrococcus luteus B-P 26. This process results in the formation of chiral tetraenols, showcasing the enzyme's specificity and potential in synthesizing complex organic compounds (Nagaki et al., 2000).
Role in Chlorophyll Phytyl Side-Chain Oxidation
Studies on the electron ionization mass spectral fragmentation of trimethylsilyl derivatives of various tetramethylhexadec diols, including E and Z isomers of 3,7,11,15-tetramethylhexadec-2-ene-1,2-diols, reveal their formation through chlorophyll phytyl side-chain photo- and autoxidation. This research provides insights into the natural degradation processes of chlorophyll derivatives in the environment (Rontani & Aubert, 2005).
Biotransformation in Anoxic Environments
A study on E-Phytol (a related compound) in anaerobic sediment slurries shows rapid biodegradation by bacterial communities, leading to the formation of Z and E isomers of phyta-1,3(4)-diene as major products. This research highlights the microbial pathways and potential environmental impact of phytol derivatives in anoxic conditions (Grossi et al., 1998).
Application in Terpene Biosynthesis
Research on the synthesis of (E)-1-hydroxy-2-methyl-but-2-enyl 4-diphosphate, a compound structurally similar to (E)-3,7,11,15-tetramethylhexadec-2-en-1-yl diphosphate, provides a method for its production. This compound serves as an intermediate in the nonmevalonate terpene biosynthetic pathway, illustrating its importance in the biosynthesis of terpenes (Amslinger et al., 2002).
Synthesis of Isoprenoid Diphosphates
Research focusing on the synthesis of allylic polyenyl diphosphates, crucial for monoterpene and diterpene biosynthesis, provides methods for preparing these compounds, highlighting their critical role in isoprenoid biosynthesis (Ravn et al., 2000).
Eigenschaften
Molekularformel |
C20H42O7P2 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
phosphono [(E)-3,7,11,15-tetramethylhexadec-2-enyl] hydrogen phosphate |
InChI |
InChI=1S/C20H42O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h15,17-19H,6-14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b20-15+ |
InChI-Schlüssel |
ITPLBNCCPZSWEU-HMMYKYKNSA-N |
Isomerische SMILES |
CC(C)CCCC(C)CCCC(C)CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOP(=O)(O)OP(=O)(O)O)C |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOP(=O)(O)OP(=O)(O)O)C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



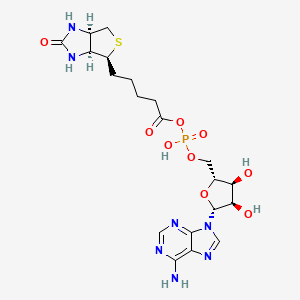
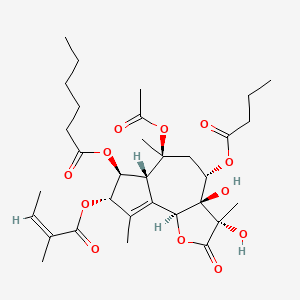
![(5R)-3'-phenyl-1-(phenylmethyl)spiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione](/img/structure/B1237992.png)
![4-[(5'-Adenosyl)(methyl)sulfonio]-2-oxobutanoate](/img/structure/B1237993.png)
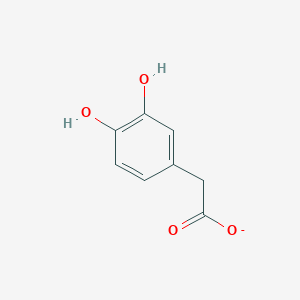



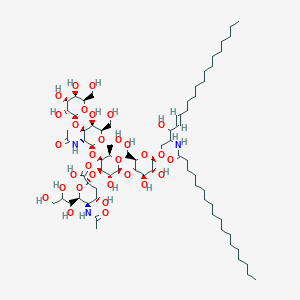
![(3S,5S,10S,13R,14S)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxaldehyde](/img/structure/B1238002.png)
![(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/no-structure.png)

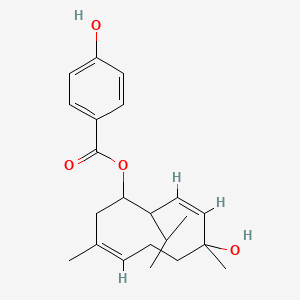
![5-Hydroxy-4-{6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethyl-cyclohex-1-enyl)-hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl}-5H-furan-2-one](/img/structure/B1238010.png)